molecular formula C21H24N6O B14940146 N-(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-6-ethoxy-4-methylquinazolin-2-amine

N-(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-6-ethoxy-4-methylquinazolin-2-amine

Cat. No.: B14940146
M. Wt: 376.5 g/mol
InChI Key: VEKXTKZALQGRFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-6-ethoxy-4-methylquinazolin-2-amine is a synthetic organic compound that belongs to the class of quinazoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-6-ethoxy-4-methylquinazolin-2-amine typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Triazine Ring: Starting with a suitable benzylamine derivative, the triazine ring can be formed through cyclization reactions under acidic or basic conditions.

    Quinazoline Derivative Synthesis: The quinazoline core can be synthesized from anthranilic acid derivatives through cyclization reactions involving appropriate reagents.

    Coupling Reaction: The final step involves coupling the triazine and quinazoline moieties under specific conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-6-ethoxy-4-methylquinazolin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce reduced quinazoline derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-6-ethoxy-4-methylquinazolin-2-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as tyrosine kinase inhibitors in cancer therapy.

    Triazine Derivatives: Compounds like atrazine, which is used as a herbicide.

Uniqueness

N-(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-6-ethoxy-4-methylquinazolin-2-amine is unique due to its specific combination of the triazine and quinazoline moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C21H24N6O

Molecular Weight

376.5 g/mol

IUPAC Name

N-(3-benzyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)-6-ethoxy-4-methylquinazolin-2-amine

InChI

InChI=1S/C21H24N6O/c1-3-28-17-9-10-19-18(11-17)15(2)24-21(25-19)26-20-22-13-27(14-23-20)12-16-7-5-4-6-8-16/h4-11H,3,12-14H2,1-2H3,(H2,22,23,24,25,26)

InChI Key

VEKXTKZALQGRFG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(N=C(N=C2C=C1)NC3=NCN(CN3)CC4=CC=CC=C4)C

Origin of Product

United States

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